(Ethylmethylketoximino)trimethylsilane
Overview
Description
(Ethylmethylketoximino)trimethylsilane, also known as O-(trimethylsilyl)oxime-2-butanone, is a versatile organosilane compound with the molecular formula C7H17NOSi and a molecular weight of 159.3 g/mol.
Preparation Methods
(Ethylmethylketoximino)trimethylsilane can be synthesized through various synthetic routes. One common method involves the reaction of chlorotrimethylsilane with 2-butanone oxime . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
(Ethylmethylketoximino)trimethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, in oxidation reactions, the compound can be converted into its corresponding oxime derivatives. In reduction reactions, it can be reduced to form silane derivatives. Substitution reactions often involve the replacement of the oxime group with other functional groups, leading to the formation of diverse products .
Scientific Research Applications
(Ethylmethylketoximino)trimethylsilane has a wide range of scientific research applications. In chemistry, it is used as a chemical intermediate in the synthesis of various organic compounds. In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties, such as its ability to undergo various chemical reactions, make it a valuable compound in multiple fields of research.
Mechanism of Action
The mechanism of action of (Ethylmethylketoximino)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reagents involved . Its ability to form stable intermediates and transition states during reactions contributes to its effectiveness in various applications . The molecular targets and pathways involved in its mechanism of action are still being studied, but its versatility in chemical reactions is well-documented .
Comparison with Similar Compounds
(Ethylmethylketoximino)trimethylsilane can be compared with other similar organosilane compounds, such as ethoxytrimethylsilane and tris(trimethylsilyl)silane . While all these compounds share the common feature of containing silicon atoms bonded to organic groups, this compound is unique due to its oxime functional group, which imparts distinct reactivity and properties . This uniqueness makes it particularly valuable in specific applications where other organosilanes may not be as effective .
Similar Compounds
Properties
IUPAC Name |
(E)-N-trimethylsilyloxybutan-2-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAFDZSFYYHNDU-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O[Si](C)(C)C)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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